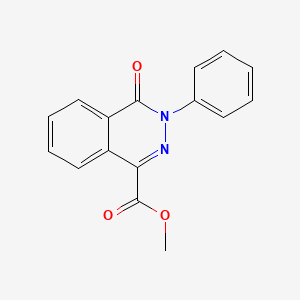

Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

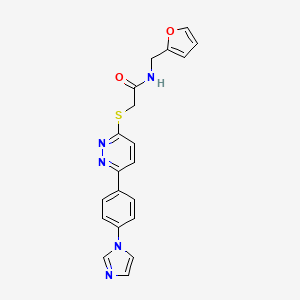

“Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate” is a chemical compound with the molecular formula C16H12N2O3 . It has a molecular weight of 280.28 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate” consists of a phthalazine ring, which is a bicyclic compound containing a benzene ring fused to a diazine ring . Attached to this structure is a phenyl group and a carboxylate ester group .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate” are not available, similar compounds often undergo reactions such as hydrolysis, reduction, and various substitution reactions .Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized new derivatives incorporating Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate for potential antimicrobial and anticancer applications. For example, new 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been created and found to exhibit antimicrobial properties against various bacteria and fungi, with certain derivatives showing higher activity against specific microbes (Önkol et al., 2008; Sridhara et al., 2010). Additionally, novel 1,4-disubstituted phthalazines have been designed and synthesized, showing higher in vitro activity against cancer cell lines than cisplatin, a commonly used chemotherapy drug (Li et al., 2006).

Material Science Applications

In material science, the synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups have been explored for use as proton exchange membranes. These novel polymers exhibit excellent thermal stability, low water uptake, and promising conductivities, making them suitable for fuel cell applications (Liu et al., 2014).

Advanced Organic Synthesis Techniques

Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been used in the preparation of cyclic and bicyclic β-amino acids derivatives, showcasing its versatility in organic synthesis (Tishkov et al., 2002). Additionally, combining click-multicomponent reactions for one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives highlights innovative methods for creating structurally diverse molecules (Salehi et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-oxo-3-phenylphthalazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16(20)14-12-9-5-6-10-13(12)15(19)18(17-14)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCBVJSXEOVRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)

![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B2927459.png)

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2927462.png)

![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)

![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)